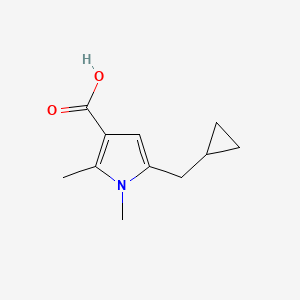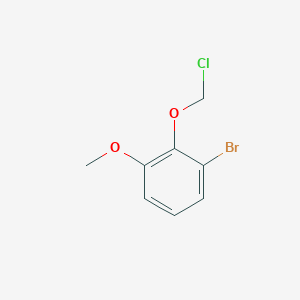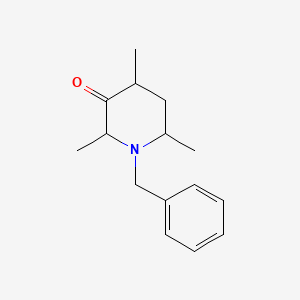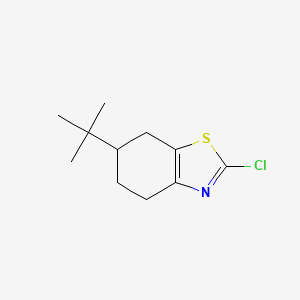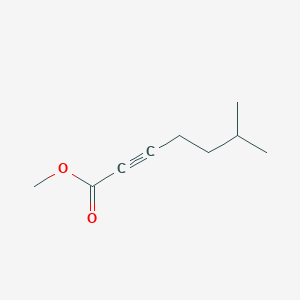
Methyl 6-methylhept-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-methylhept-2-ynoate is an organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . It is a methyl ester derivative of 6-methylhept-2-ynoic acid and is primarily used in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 6-methylhept-2-ynoate can be synthesized through various organic reactions. One common method involves the esterification of 6-methylhept-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 6-methylhept-2-ynoic acid or 6-methylhept-2-ynone.
Reduction: 6-methylhept-2-ynol or 6-methylheptane.
Substitution: Various substituted esters or acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-methylhept-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Mecanismo De Acción
The mechanism of action of methyl 6-methylhept-2-ynoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological processes.
Comparación Con Compuestos Similares
Comparison: Methyl 6-methylhept-2-ynoate is unique due to its specific ester functional group and alkyne moiety. Compared to similar compounds, it offers distinct reactivity and potential applications. For instance, methyl 6-hydroxy-6-methylhept-2-ynoate has an additional hydroxyl group, which can alter its chemical behavior and biological activity. Methyl 4-amino-6-methylhept-2-ynoate contains an amino group, making it more reactive in nucleophilic substitution reactions.
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
methyl 6-methylhept-2-ynoate |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-4-5-7-9(10)11-3/h8H,4,6H2,1-3H3 |
Clave InChI |
BQQKLHJKJQHKHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC#CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13183959.png)

![5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13183974.png)
![4-Bromo-1-methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13183983.png)

![2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13183991.png)

